6-(4-ethylphenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-ethylphenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-ethylphenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-ethylbenzaldehyde with 2,3-dimethyl-1,2-diaminobenzene in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to reflux for several hours to facilitate cyclization and formation of the triazine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow chemistry and microwave-assisted synthesis are often employed to enhance reaction efficiency and yield. These methods allow for better control over reaction parameters and can significantly reduce production time and costs .
Chemical Reactions Analysis
Types of Reactions: 6-(4-ethylphenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Corresponding oxides of the triazine ring.
Reduction: Reduced derivatives with hydrogenated triazine rings.
Substitution: Substituted triazine derivatives with various functional groups.
Scientific Research Applications
6-(4-ethylphenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets and inhibit key enzymes.
Materials Science: It is used in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 6-(4-ethylphenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of essential biochemical pathways. In the case of its anticancer activity, the compound may induce apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
- 6-(4-ethylphenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine
- 6-(4-ethylphenyl)-2,3-dimethylimidazo[1,2-b][1,3,5]triazine
- 6-(4-ethylphenyl)-2,3-dimethylimidazo[1,2-b][1,2,3]triazine
Comparison: Compared to similar compounds, 6-(4-ethylphenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine exhibits unique properties due to the specific arrangement of nitrogen atoms in the triazine ring and the presence of ethylphenyl and dimethyl substituents. These structural features contribute to its distinct electronic properties, making it a valuable compound for various applications in medicinal chemistry, materials science, and agriculture .
Properties
IUPAC Name |
6-(4-ethylphenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4/c1-4-12-5-7-13(8-6-12)14-9-19-15(17-14)16-10(2)11(3)18-19/h5-9H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOMSOYDNVKDBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CN3C(=N2)N=C(C(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.